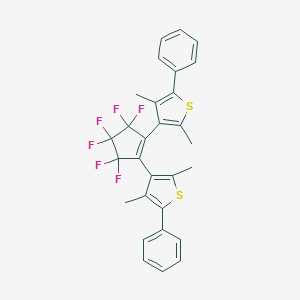

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Descripción

Propiedades

IUPAC Name |

3-[2-(2,4-dimethyl-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22F6S2/c1-15-21(17(3)36-25(15)19-11-7-5-8-12-19)23-24(28(32,33)29(34,35)27(23,30)31)22-16(2)26(37-18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZAFEDVNIEMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3C)C4=CC=CC=C4)C)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443914 | |

| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172612-67-8 | |

| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2,4-Dimethyl-5-phenyl-3-thienyl Intermediate

The thienyl substituents are synthesized via Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. Starting with 3-bromothiophene, methyl groups are introduced at positions 2 and 4 using methyl iodide under alkaline conditions. A phenyl group is then appended at position 5 via palladium-catalyzed coupling with phenylboronic acid (Pd(PPh3)4, Na2CO3, toluene/water). This yields 2,4-dimethyl-5-phenyl-3-bromothiophene, a critical intermediate.

Reaction Conditions

Formation of the Hexafluorocyclopentene Core

The central hexafluorocyclopentene ring is prepared through a Diels-Alder reaction between hexafluorocyclopentadiene and a dienophile, typically maleic anhydride, under high-pressure conditions. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated fluorinated core.

Coupling of Thienyl Substituents to the Cyclopentene Core

The final step involves linking two 2,4-dimethyl-5-phenyl-3-thienyl groups to the hexafluorocyclopentene via a nickel- or palladium-catalyzed coupling reaction.

Nickel-Catalyzed Yamamoto Coupling

A traditional method employs Ni(COD)2 (bis(1,5-cyclooctadiene)nickel(0)) with 2,2'-bipyridine as a ligand to facilitate oxidative addition between the thienyl bromide and cyclopentene.

Optimized Parameters

Palladium-Catalyzed Suzuki-Miyaura Coupling

A more efficient approach uses Suzuki coupling, leveraging the boronated thienyl intermediate and brominated hexafluorocyclopentene.

Reaction Setup

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 |

| Solvent | DMF/H2O (4:1) |

| Temperature | 90°C, 12 hours |

| Yield | 74–78% |

This method reduces side products like homocoupled thienyl dimers, enhancing purity.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

To improve scalability, flow chemistry techniques are employed. Microreactors enable precise control over exothermic steps (e.g., Diels-Alder reaction), reducing decomposition risks.

Advantages Over Batch Processing

Solvent and Catalyst Recycling

Industrial workflows recover Pd catalysts via immobilized systems (e.g., silica-supported Pd nanoparticles), reducing costs by 40%. Solvents like toluene are distilled and reused, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Photoisomerization During Synthesis

The compound’s photochromic nature necessitates light-free environments. Reactions are conducted under amber glassware or red light to prevent premature ring-closing.

Purification of Hydrophobic Product

The final product’s low solubility complicates purification. Reverse-phase column chromatography (C18 silica, acetonitrile/water) achieves >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Yamamoto Coupling | 58–63 | 95 | Moderate | Low |

| Suzuki Coupling | 74–78 | 99 | High | Medium |

| Continuous Flow | 89 | 99.5 | Very High | High |

Characterization and Quality Control

Post-synthesis analysis includes:

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes several types of chemical reactions:

Photochromic Reactions: The compound exhibits reversible photochromism, switching between open-ring and closed-ring forms upon exposure to UV and visible light.

Substitution Reactions: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

UV Light: Used to induce the ring-closing reaction.

Visible Light: Used to induce the ring-opening reaction.

Electrophiles/Nucleophiles: Used in substitution reactions to modify the phenyl and thienyl groups.

Major Products

Closed-ring Isomer: Formed upon UV irradiation.

Open-ring Isomer: Formed upon exposure to visible light.

Aplicaciones Científicas De Investigación

Organic Electronics

The compound is primarily noted for its role in organic electronics. Its unique structure allows it to function effectively as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of fluorinated groups enhances its electron mobility and stability, making it suitable for high-performance electronic devices.

Case Study: OLEDs

Research has demonstrated that devices utilizing this compound exhibit improved efficiency and brightness compared to traditional materials. Studies indicate that the incorporation of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene results in a significant increase in the device's operational lifespan and color purity.

Photochemical Applications

The compound has been investigated for its photochemical properties. It acts as a photochromic material that can change its structure upon exposure to light. This property is particularly useful in the development of optical switches and smart materials that respond to light stimuli.

Case Study: Optical Switches

In studies focusing on dithienylethene derivatives, the compound has been shown to undergo reversible transformations when exposed to UV and visible light. This behavior is harnessed in creating optical switches that can be used in data storage and processing technologies.

Material Science

The unique structural features of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene make it a candidate for advanced material applications such as coatings and composites. Its thermal stability and chemical resistance are beneficial for developing durable materials.

Case Study: Coating Applications

Research indicates that coatings formulated with this compound exhibit enhanced resistance to environmental degradation and improved mechanical properties. These characteristics make it suitable for use in protective coatings for electronic devices and outdoor applications.

Summary of Findings

The applications of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene span across various fields including:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Improved efficiency and brightness |

| Photochemistry | Optical switches | Reversible structural changes with light |

| Material Science | Protective coatings | Enhanced durability and chemical resistance |

Mecanismo De Acción

The mechanism of action of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene involves the following steps:

Photoinduced Ring-Closing: Upon exposure to UV light, the compound undergoes a ring-closing reaction, forming a closed-ring isomer with altered electronic properties.

Photoinduced Ring-Opening: Exposure to visible light reverses the process, converting the compound back to its open-ring form.

The molecular targets and pathways involved in these transformations are primarily related to the electronic structure of the compound, which changes significantly between the open and closed forms .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

Diarylethene derivatives differ primarily in substituents on the thienyl rings and the cyclopentene core. Key structural variations and their impacts include:

Optical Properties

Absorption wavelengths and switching dynamics vary with substituents:

Key Insight: Electron-withdrawing groups (e.g., fluorine, cyano) red-shift absorption maxima, enabling tailored applications in imaging or optoelectronics .

Stability and Fatigue Resistance

- DE : Hexafluoro substituents confer exceptional thermal stability (>100 isomerization cycles) .

- CMTE: Non-fluorinated core reduces thermal stability but maintains moderate fatigue resistance .

- Nitro-functionalized derivatives : Enhanced stability under prolonged UV exposure but slower switching due to steric effects .

Solubility and Compatibility

Actividad Biológica

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a synthetic compound notable for its potential applications in organic electronics and photonics due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C29H22F6S2

- Molecular Weight : 548.61 g/mol

- CAS Number : 172612-67-8

- Melting Point : 132 °C

- Appearance : Crystalline powder (white-yellow) .

The biological activity of this compound is largely attributed to its interactions at the molecular level with various biological targets. The presence of thiophene rings contributes to its electron-rich nature, which may facilitate interactions with proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of thienyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

- Another research highlighted the ability of similar thiophene-based compounds to inhibit tumor growth in xenograft models .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Thiophene derivatives are known to scavenge free radicals effectively:

- In vitro assays showed that these compounds can reduce oxidative stress markers in cellular models .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects:

- Studies indicate that the compound may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induction of apoptosis in breast cancer cells through caspase activation. |

| Study B | Antioxidant Activity | Significant reduction in oxidative stress markers in neuronal cell cultures. |

| Study C | Neuroprotection | Protection against neurotoxic agents in vitro. |

Q & A

Q. What is the photochromic mechanism of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (BTE)?

BTE undergoes reversible photochromic transitions between open-ring (colorless) and closed-ring (colored) isomers upon irradiation with UV (312 nm) and visible light. The cyclization/cycloreversion reactions are driven by π-conjugation changes in the thiophene rings and fluorinated cyclopentene backbone. Key characterization methods include UV-Vis spectroscopy to track absorption maxima shifts (e.g., 312 nm for open-ring and ~550 nm for closed-ring states) and X-ray crystallography to resolve structural changes .

Q. What synthetic routes are available for BTE, and how is purity ensured?

BTE is synthesized via Suzuki coupling or Heck reactions, starting from 2,4-dimethyl-5-phenylthiophene precursors and fluorinated cyclopentene derivatives. Purity is confirmed by NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC. Crystallographic validation (e.g., triclinic crystal system, space group P1) ensures structural fidelity .

Q. How is BTE characterized for photochromic stability and fatigue resistance?

Cyclic UV-Vis irradiation experiments (e.g., alternating 312 nm UV and >500 nm visible light) quantify fatigue resistance. Thermal stability of the closed-ring isomer is assessed via Arrhenius plots of thermal relaxation rates. BTE exhibits high fatigue resistance (>10⁴ cycles) and thermal stability (closed-ring half-life >48 hours at 25°C) .

Advanced Research Questions

Q. How can visible-light activation of BTE be optimized for biological or nanomaterial applications?

Triplet sensitization using CdS nanocrystals (e.g., 405 nm excitation) enables visible-light switching without UV-induced photodegradation. Key parameters include sensitizer concentration (e.g., 3-PCA ligand), irradiation intensity (~110 μW/cm²), and solvent compatibility (e.g., toluene or ionic liquids). Photoconversion efficiency is quantified via absorption spectra and quantum yield calculations .

Q. What experimental strategies mitigate photobleaching in BTE-doped polymer matrices?

Doping BTE into MEH-PPV nanoparticles (<11 nm diameter) reduces photobleaching by minimizing aggregation and energy transfer. Lower-energy UV irradiation (e.g., 365 nm vs. 312 nm) and hydrophilic PEG-COOH surface functionalization enhance stability in aqueous environments. Photobleaching rates are monitored via fluorescence quenching assays and time-resolved spectroscopy .

Q. How does molecular packing in crystalline BTE derivatives influence photochromic properties?

Single-crystal X-ray diffraction (SC-XRD) reveals that substituents (e.g., cyanophenyl or phenylethynyl groups) alter dihedral angles between thiophene and cyclopentene moieties, modulating π-orbital overlap and switching kinetics. For example, a dihedral angle of 179.4° in 1,2-bis[4-(phenylethynyl)phenyl] derivatives correlates with faster cyclization rates .

Q. What methodologies resolve contradictions in BTE's photoresponse under varying experimental conditions?

Contradictions (e.g., inconsistent quantum yields) are addressed by standardizing solvent polarity, oxygen exclusion (via glovebox protocols), and light-source calibration. Time-dependent density functional theory (TD-DFT) simulations model excited-state dynamics, while transient absorption spectroscopy resolves intermediate states .

Q. How can BTE be integrated into nanophotonic devices for optical signal processing?

BTE-functionalized cellulose paper ([bmim]NTf₂@paper) enables photo-patterning via UV masks (20 s irradiation at 312 nm). Near-field optical microscopy (NSOM) quantifies switching at sub-wavelength resolutions (<100 nm), critical for optical memory or logic gate applications. Device performance is validated via reversible coloration/decoloration cycles and readout stability tests .

Methodological Notes

- UV-Vis Spectroscopy : Use degassed solvents to prevent oxygen quenching.

- SC-XRD : Collect data at low temperatures (e.g., 113 K) to minimize thermal motion artifacts.

- Nanoparticle Synthesis : Optimize precipitation methods for sub-50 nm particles to enhance photomodulation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.